molecular formula C22H18ClFN2O3S B2977073 4-(2-chloro-6-fluorobenzyl)-2-(2,3-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide CAS No. 893789-84-9

4-(2-chloro-6-fluorobenzyl)-2-(2,3-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

Cat. No.: B2977073
CAS No.: 893789-84-9
M. Wt: 444.91
InChI Key: YVRJGBATSMKKEC-UHFFFAOYSA-N
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Description

This compound is a benzothiadiazine dioxide derivative featuring a bicyclic core structure. The benzo[e] fusion indicates a benzene ring fused to a 1,2,4-thiadiazine ring system substituted with a 1,1-dioxide group. Key substituents include a 2-chloro-6-fluorobenzyl group at position 4 and a 2,3-dimethylphenyl group at position 2.

Properties

IUPAC Name

4-[(2-chloro-6-fluorophenyl)methyl]-2-(2,3-dimethylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClFN2O3S/c1-14-7-5-11-19(15(14)2)26-22(27)25(13-16-17(23)8-6-9-18(16)24)20-10-3-4-12-21(20)30(26,28)29/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVRJGBATSMKKEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=C(C=CC=C4Cl)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(2-chloro-6-fluorobenzyl)-2-(2,3-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a complex organic molecule with potential pharmacological applications. Its unique structural features, including halogen substituents and a benzo[e][1,2,4]thiadiazin core, suggest diverse biological activities. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

  • Molecular Formula : C22H18ClFN2O3S
  • Molecular Weight : 444.91 g/mol
  • IUPAC Name : 4-(2-chloro-6-fluorophenyl)-2-(3,4-dimethylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one

Biological Activity Overview

Research indicates that compounds similar to This compound exhibit a range of biological activities. These include:

  • Anticonvulsant Activity : Compounds with similar structures have demonstrated significant anticonvulsant effects in various animal models. For instance, studies on hydrazone derivatives have shown promising results in seizure models .
  • Anticancer Potential : The compound's structural analogs have displayed cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and others. For example, certain derivatives exhibited IC50 values in the low micromolar range against MCF-7 cells .
  • Neuroprotective Effects : Some related compounds have been studied for their neuroprotective properties in models of epilepsy and oxidative stress . The mechanisms often involve modulation of neurotransmitter levels and reduction of oxidative damage.

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The presence of halogen atoms (chlorine and fluorine) can enhance the lipophilicity of the molecule, potentially allowing it to interact with various enzymes involved in metabolic pathways.
  • Receptor Modulation : Similar compounds have been shown to act on neurotransmitter receptors (e.g., GABA receptors), which may explain their anticonvulsant effects.

Study 1: Anticonvulsant Activity

In a study evaluating the anticonvulsant properties of related compounds, it was found that certain derivatives exhibited effective seizure control in pentylenetetrazole-induced seizure models. The study highlighted that modifications at specific positions on the benzene ring significantly influenced activity .

Study 2: Cytotoxicity Against Cancer Cells

Another investigation focused on the cytotoxic effects of structurally similar compounds against cancer cell lines. Results indicated that specific substitutions on the aromatic rings could enhance cytotoxicity without affecting normal cell viability .

Data Table: Comparison of Biological Activities

Compound NameStructureNotable FeaturesBiological Activity
Compound AStructure AAnticancer propertiesIC50 = 3.16 μM (MCF-7)
Compound BStructure BAnticonvulsant effectsED50 = 21 mg/kg (MES model)
Compound CStructure CNeuroprotective effectsReduces oxidative stress

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs from , focusing on core structures , substituent effects , and synthetic methodologies .

Core Structure Variations
Compound Core Structure Key Features
Target compound Benzo[e][1,2,4]thiadiazine dioxide Bicyclic system with fused benzene and thiadiazine rings; 1,1-dioxide group
Compound 35 1,2-Thiazinane-1,1-dioxide Monocyclic six-membered ring (thiazinane) with 1,1-dioxide and phenoxy group
Compound 40 1,2-Thiazinan-3-one-1,1-dioxide Monocyclic thiazinane with ketone and aryl substituents

Analysis :

  • This may improve binding affinity in biological targets (e.g., enzymes or receptors) but could reduce solubility .
Substituent Effects
Compound Substituents at Key Positions Impact on Properties
Target compound - 4-(2-chloro-6-fluorobenzyl)
- 2-(2,3-dimethylphenyl)
- Halogens (Cl, F) increase electronegativity and lipophilicity.
- Dimethyl groups enhance steric bulk, possibly hindering metabolic oxidation.
Compound 35 4-(4-Bromo-3,5-dimethylphenoxy) - Bromine and methyl groups increase molecular weight and hydrophobicity. Phenoxy group introduces ether linkage flexibility.
Compound 40 5-Aryl group (post Suzuki coupling) - Aryl groups (e.g., from boronic acids) enable tunable electronic properties via substituent variation.

Analysis :

  • The 2-chloro-6-fluorobenzyl group in the target compound provides a balance of electronegativity and steric hindrance, likely improving target selectivity over simpler aryl groups in 40 .

Analysis :

  • The target compound’s synthesis likely shares steps with 35 and 40 , such as sulfonamide cyclization and palladium-mediated couplings. However, the steric bulk of its substituents may reduce yields compared to simpler analogs (e.g., 35 ’s 66% vs. 36 ’s 32% yield for methylated derivative) .
  • Use of LiHMDS and BF3·OEt2 (as in compound 37 / 38 ) could facilitate deprotonation or electrophilic substitutions in the target’s synthesis .

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